molecular formula C7H9NO3 B1438716 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid CAS No. 342022-20-2

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

Cat. No.: B1438716
CAS No.: 342022-20-2
M. Wt: 155.15 g/mol
InChI Key: CIBNICXUBAQSNE-UHFFFAOYSA-N
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Description

“4-Oxo-4-(prop-2-ynylamino)butanoic acid” is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 156.136 Da and a monoisotopic mass of 156.042252 Da .


Synthesis Analysis

The synthesis of 4-Oxo-4-(prop-2-ynylamino)butanoic acid can be achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates . Different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 37.6±0.3 cm3 . The compound has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-Oxo-4-(prop-2-ynylamino)butanoic acid has been used as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This application involves decorating the inner surface of channels with photolabile hydrophobic molecules, which can be removed by irradiation, leading to the generation of hydrophilic groups. This process facilitates UV-light-triggered permselective transport of ionic species in aqueous solution through the channels, with potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Supramolecular Hydrogels

4-Oxo-4-(prop-2-ynylamino)butanoic acid can form supramolecular hydrogels when it gels water under certain conditions. In these superstructures, the molecule assembles into fibrous aggregates through hydrogen bonds and π–π stacking interaction. These gels can release drug molecules at varying speeds depending on their backbone structures (Wang et al., 2007).

Investigation of Supramolecular Synthons

In crystallography, 4-Oxo-4-(prop-2-ynylamino)butanoic acid shows unique characteristics. It crystallizes with two symmetry-independent molecules in the asymmetric unit, forming one-dimensional helical columns stabilized by various hydrogen bonds and interactions. This structure is notable for its difference from repetitive supramolecular synthons observed in related structures, providing insights into molecular interactions and crystal formation (PrakashShet et al., 2018).

Formation of Controlled Microstructures

4-Oxo-4-(prop-2-ynylamino)butanoic acid and its isomers can form controlled microstructures in aqueous solutions, leading to the formation of hydrogels based on hydrogen bonding. The ability to control the gel structure and stability through variations in molecular ratios makes these hydrogels suitable for various applications (Wu et al., 2007).

Organotin(IV) Complexes with Biological Activities

The synthesis of organotin(IV) complexes using 4-Oxo-4-(prop-2-ynylamino)butanoic acid has been explored for potential biological activities. These complexes exhibit significant antibacterial, antifungal, and antileishmanial activities, demonstrating the potential of this compound in medicinal chemistry (Javed et al., 2015).

Kinetic Studies in Chemical Reactions

Kinetic studies have utilized 4-Oxo-4-(prop-2-ynylamino)butanoic acid to understand oxidation reactions. These studies provide insights into reaction mechanisms and thermodynamic parameters, contributing to a deeper understanding of chemical processes (Vannamuthu et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Oxo-4-(prop-2-ynylamino)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, such as N-bromophthalimide . These interactions often involve the formation of intermediate complexes that facilitate the transfer of electrons, thereby influencing the overall reaction kinetics and outcomes.

Cellular Effects

The effects of 4-Oxo-4-(prop-2-ynylamino)butanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular dynamics.

Molecular Mechanism

At the molecular level, 4-Oxo-4-(prop-2-ynylamino)butanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been shown to inhibit certain oxidizing agents by forming stable complexes with them . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Oxo-4-(prop-2-ynylamino)butanoic acid in laboratory settings are crucial for its effective use in experiments. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have indicated that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 4-Oxo-4-(prop-2-ynylamino)butanoic acid vary with dosage. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antiproliferative activities . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-Oxo-4-(prop-2-ynylamino)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Oxo-4-(prop-2-ynylamino)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and efficacy.

Subcellular Localization

4-Oxo-4-(prop-2-ynylamino)butanoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function, as it ensures that the compound exerts its effects in the appropriate cellular context.

Properties

IUPAC Name

4-oxo-4-(prop-2-ynylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNICXUBAQSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.6 g (16 mmol) Succinic anhydride and 1.06 g (19.2 mmol) propargylamine in 10 ml tetrahydrofuran were stirred over night at room temperature whereat a solid precipitated. The reaction mixture was taken up with methyl-t-butyl ether (MTBE) and the insoluble crystals were filtered off and dried in a stream of nitrogen. 2 g (80% of theory) of the title compound were obtained which were used in the next reaction without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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